molecular formula C11H9NO4 B1587504 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione CAS No. 91092-92-1

3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione

Cat. No. B1587504
CAS RN: 91092-92-1
M. Wt: 219.19 g/mol
InChI Key: FQCQGFASLAKUTO-UHFFFAOYSA-N
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Description

3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione, also known as CTID, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a multistep process and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

C11H9NO4 C_{11}H_{9}NO_{4} C11​H9​NO4​

and a molecular weight of 219.19, has garnered attention for its potential in various scientific fields .

Pharmaceutical Research

This compound has shown promise in the development of new therapeutic agents. Its biochemical and physiological effects are being studied for potential applications in medicine, particularly due to its structural similarity to other bioactive isoquinolines.

Organic Synthesis

As a building block in organic chemistry, this compound is used in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the construction of diverse organic compounds .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can serve as standards or reagents. Its well-defined structure and properties allow for its use in method development and calibration processes .

Material Science

The compound’s unique chemical structure could be utilized in the design of new materials with specific properties. Research is ongoing to explore its integration into polymers or other advanced materials .

Biochemistry

In biochemistry, the compound is of interest for its potential to interact with biological macromolecules. Studies are exploring its binding affinity and activity in biological systems.

Chemical Biology

This compound may serve as a tool in chemical biology to probe biological pathways or as a precursor to molecules that can modulate biological functions.

Catalysis

Researchers are investigating the use of this compound in catalytic processes. Its structure could provide insights into new catalytic mechanisms or contribute to the development of novel catalysts .

Environmental Science

There is potential for this compound to be used in environmental science, possibly in the detection or neutralization of pollutants. Its chemical properties may lend itself to applications in waste treatment or remediation .

properties

IUPAC Name

methyl 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,8H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCQGFASLAKUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401534
Record name 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91092-92-1
Record name 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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